(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
CAS No.: 2193052-12-7
Cat. No.: VC5008713
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2193052-12-7 |
|---|---|
| Molecular Formula | C9H13BrClNO |
| Molecular Weight | 266.56 |
| IUPAC Name | (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |
| Standard InChI Key | HWDQDOJCFVFAQC-RGMNGODLSA-N |
| SMILES | CC(C1=CC(=C(C=C1)OC)Br)N.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride, reflects its core structure:
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A phenyl ring substituted with a bromo group (-Br) at position 3 and a methoxy group (-OCH₃) at position 4.
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An ethylamine chain (-CH₂CH₂NH₂) attached to the phenyl ring at position 1, with the amine group protonated as a hydrochloride salt for stability.
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Chirality at the C1 carbon, resulting in the S enantiomer.
The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2193052-12-7 | |
| Molecular Formula | C₉H₁₃BrClNO | |
| Molecular Weight | 266.56 g/mol | |
| IUPAC Name | (1S)-1-(3-bromo-4-methoxyphenyl)ethanamine hydrochloride | |
| SMILES | CC@@HN.Cl | |
| InChIKey | HWDQDOJCFVFAQC-RGMNGODLSA-N |
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but computational predictions (e.g., LogP = 2.1) suggest moderate lipophilicity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The hydrochloride salt form improves aqueous solubility compared to the free base.
Spectroscopic Data
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NMR: The proton NMR spectrum would feature distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and the ethylamine chain (δ 1.2–2.9 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 266.56 (M+H⁺) and characteristic fragments from Br loss (m/z 187) are expected .
Biological Activity and Applications
Mechanistic Insights
Structural analogs of this compound exhibit bioactivity modulated by the bromo-methoxy pharmacophore, which influences:
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Receptor Binding: The bromine atom’s electron-withdrawing effect and methoxy group’s hydrogen-bonding capacity may enhance affinity for G protein-coupled receptors (GPCRs).
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Enzyme Inhibition: Similar compounds inhibit cytochrome P450 enzymes, suggesting potential drug-drug interaction risks.
| Precaution | Implementation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |
| Ventilation | Fume hood |
| Storage | Cool, dry place away from light |
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